Maximin-H8

Antimicrobial resistance S. aureus infection models Peptide therapeutics

Maximin-H8 (also designated Maximin 78 or Maximin-8) is a 20-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese red belly toad Bombina maxima. It belongs to the maximin H subfamily within the broader bombinin peptide family.

Molecular Formula
Molecular Weight
Cat. No. B1577403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin-H8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin-H8: Antimicrobial Peptide Procurement from Bombina maxima for Specialized Research Applications


Maximin-H8 (also designated Maximin 78 or Maximin-8) is a 20-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese red belly toad Bombina maxima [1]. It belongs to the maximin H subfamily within the broader bombinin peptide family [2]. The mature peptide sequence is ILGPVLGLVSNALGGLLKNI, with a molecular formula of C90H157N23O26 and a molecular weight of 1977.37 Da [1]. Maximin-H8 demonstrates antimicrobial activity against Gram-positive bacteria (including S. aureus and B. subtilis) and the fungus C. albicans [3].

Why Maximin-H8 Cannot Be Interchanged with Other Maximin or Bombinin Peptides


Despite sharing a common evolutionary origin within the Bombina maxima peptide arsenal, maximin family members exhibit substantial divergence in antimicrobial potency, target organism specificity, hemolytic activity, and secondary functional properties [1]. The maximin H subfamily alone comprises multiple sequence-distinct peptides (H1-H8) with non-overlapping activity profiles against clinically relevant pathogens [2]. For example, Maximin-H8 (Maximin 78) and Maximin-H39 differ markedly in their potency against S. aureus and B. subtilis [3]. Furthermore, within the broader maximin class, only select members—including Maximin-H8—have been documented to possess anti-HIV activity, a functional property absent from most maximin analogs [4]. Substituting Maximin-H8 with another maximin peptide without experimental validation risks compromising assay reproducibility, altering mechanism-of-action studies, or eliminating disease-relevant secondary activities entirely.

Quantitative Differentiation Evidence for Maximin-H8 vs. Closest Analogs


Superior Anti-Staphylococcal Potency of Maximin-H8 Relative to Closely Related Maximin Analogs

Maximin-H8 (Maximin 78) demonstrates a minimum inhibitory concentration (MIC) of 4.7 μg/mL against S. aureus ATCC 25923, which is 2-fold more potent than Maximin-H39 (MIC 9.4 μg/mL) and 8-fold more potent than Maximin 41 (MIC 37.5 μg/mL) under comparable assay conditions [1][2][3]. This enhanced potency against S. aureus is not uniformly observed across all maximin family members, with Maximin 77 and Maximin 49 exhibiting MIC values of 18.8 μg/mL—representing a 4-fold reduction in activity compared to Maximin-H8 [4].

Antimicrobial resistance S. aureus infection models Peptide therapeutics

Unique Anti-HIV Activity of Maximin-H8 Not Found in Most Maximin Analogs

Among the maximin peptide family, anti-HIV activity has been documented for only a limited subset of members. Maximin-H8 is specifically cited as possessing anti-HIV activity, a property described as 'not found in the other maximin peptides' in structural and functional characterizations [1][2]. In contrast, the majority of maximin family members—including Maximin 1, 2, 4, 5, H1, H2, H4, H5, H7, 41, 42, 45, 49, 68, and 77—have only antibacterial and/or antifungal activity reported, without any documented antiviral function [3][4]. Maximin 3 represents the only other maximin with established anti-HIV activity, but its documented toxicity to mice (LD50 = 8.2 mg/kg i.p.) introduces significant experimental limitations [5].

Antiviral peptide discovery HIV entry inhibition Multi-functional AMPs

Maximin-H8 Exhibits Potent Antifungal Activity Comparable to Leading Maximin Analogs

Maximin-H8 (Maximin 78) demonstrates antifungal activity against C. albicans ATCC 20032 with an MIC of 37.5 μg/mL [1]. This potency is comparable to Maximin 68 (MIC 18.8 μg/mL) and Maximin 77 (not tested against C. albicans), while being 4-fold more potent than Maximin-H39 (MIC 9.4 μg/mL against C. albicans represents a different potency rank order) [2][3]. Notably, many maximin peptides (including Maximin 41, 42, 45, and 49) lack documented antifungal activity entirely, restricting their utility to antibacterial applications only [4].

Antifungal peptides Candida albicans Fungal biofilm

Hemolytic Activity Profile of Maximin-H8 Relative to Maximin H7: A Key Selectivity Consideration

Within the maximin H subfamily, members exhibit markedly divergent hemolytic profiles. Maximin-H8 is documented to have 'little hemolytic activity', whereas its closest sequence analog Maximin-H7 shows 'strong hemolytic activity' with a reported HC50 of 90 μM [1]. For reference, Maximin-H8 (Maximin 78) has an HC50 value of 50 μM, indicating a lower hemolytic threshold than some other maximin variants (e.g., Maximin 63 with HC50 100 μM) but a more favorable profile than Maximin-H7 [2]. This difference in mammalian membrane toxicity occurs despite both peptides sharing the same mature sequence length (20 amino acids) and originating from the same Bombina maxima source .

Therapeutic index Peptide toxicity Membrane selectivity

Maximin-H8: Evidence-Supported Research and Industrial Application Scenarios


Staphylococcus aureus Biofilm and MRSA Research

Maximin-H8 is optimally suited for S. aureus-focused antimicrobial studies due to its documented MIC of 4.7 μg/mL against S. aureus ATCC 25923—the most potent anti-staphylococcal activity among commercially available maximin peptides [1]. This potency advantage (2× to 16× over Maximin-H39, Maximin 41, 77, and 49) makes Maximin-H8 the preferred choice for minimum inhibitory concentration assays, time-kill kinetics, biofilm disruption studies, and anti-MRSA screening programs where achieving robust activity at lower peptide concentrations is critical for experimental success and cost efficiency [2].

HIV Envelope Disruption and Antiviral Entry Inhibition Studies

Maximin-H8 is the only maximin peptide with documented anti-HIV activity that is commercially available without the confounding murine toxicity associated with Maximin 3 (LD50 = 8.2 mg/kg i.p.) [1][2]. This positions Maximin-H8 as a unique tool compound for investigating AMP-mediated viral envelope disruption, HIV entry inhibition mechanisms, and the development of multi-functional anti-HIV peptides that may also provide protection against opportunistic bacterial and fungal co-infections [3].

Dual-Pathogen (Bacterial + Fungal) Antimicrobial Screening Platforms

Maximin-H8 offers documented activity against both Gram-positive bacteria (S. aureus MIC 4.7 μg/mL, B. subtilis MIC 37.5 μg/mL) and the clinically significant fungus C. albicans (MIC 37.5 μg/mL) [1][2]. This dual-pathogen spectrum distinguishes Maximin-H8 from maximin peptides lacking antifungal activity (e.g., Maximin 41, 42, 45, 49) and makes it an efficient single-compound positive control for broad-spectrum antimicrobial screening assays where both bacterial and fungal pathogens are tested in parallel [3].

Structure-Activity Relationship (SAR) Studies on Amphibian-Derived AMPs

The Maximin H subfamily provides an ideal system for SAR investigations due to the availability of multiple sequence variants with divergent activity profiles. Maximin-H8, Maximin-H7, and Maximin-H39 differ in their primary sequences while sharing common structural features, enabling direct comparison of how specific amino acid substitutions modulate antimicrobial potency (e.g., 2-fold difference in anti-S. aureus MIC between H8 and H39), target organism specificity, and hemolytic activity (e.g., strong hemolysis in H7 vs. little hemolytic activity in H8) [1][2]. Procuring Maximin-H8 alongside these comparators enables rigorous dissection of sequence-activity relationships that inform rational peptide engineering efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maximin-H8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.